molecular formula C17H25ClN4O2 B2390558 Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 2378502-76-0

Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B2390558
CAS No.: 2378502-76-0
M. Wt: 352.86
InChI Key: XUWXDZAPSBURMZ-UHFFFAOYSA-N
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Description

Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[45]decane-2-carboxylate is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through a chlorination and cyclization condensation reaction with diethanolamine as the initial material . This intermediate is then coupled with other fragments to form the final compound. The reaction conditions are generally mild, and the overall yield is high, making the process efficient and convenient .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The key steps include chlorination, cyclization, and coupling reactions, all of which are carried out under controlled conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific structural features and the presence of the chloropyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-11-7-17(12-22)5-9-21(10-6-17)13-4-8-19-14(18)20-13/h4,8H,5-7,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWXDZAPSBURMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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